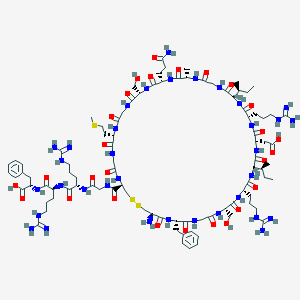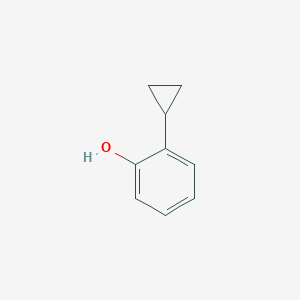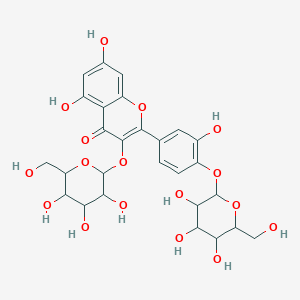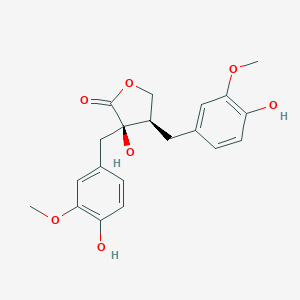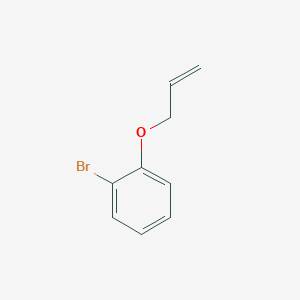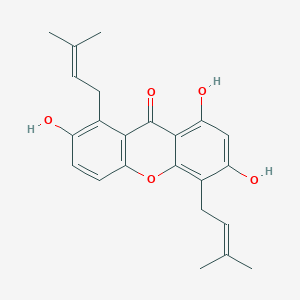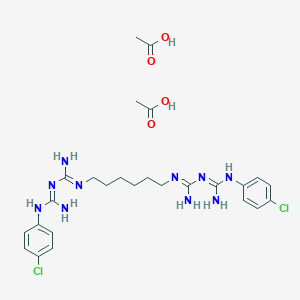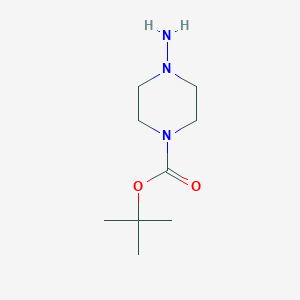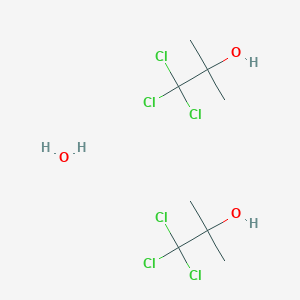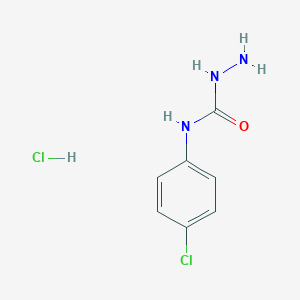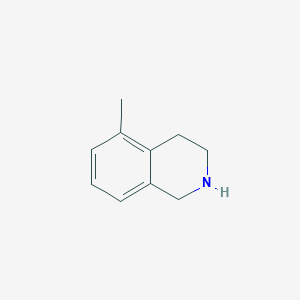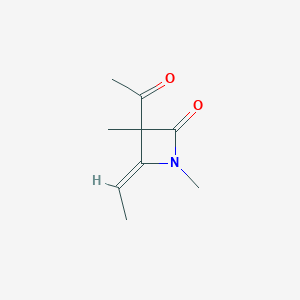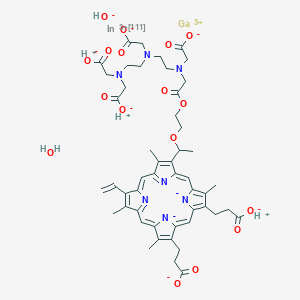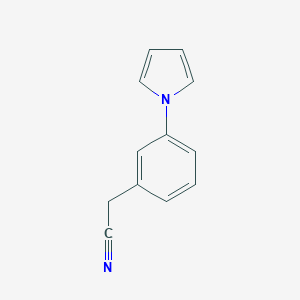
2-(3-Pyrrol-1-ylphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Pyrrol-1-ylphenyl)acetonitrile, also known as PPA, is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of medicine. PPA is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 2-(3-Pyrrol-1-ylphenyl)acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has also been shown to have antioxidant properties, which may contribute to its ability to inhibit the growth of cancer cells.
生化学的および生理学的効果
2-(3-Pyrrol-1-ylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, modulate the immune system, and reduce inflammation. It has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from damage.
実験室実験の利点と制限
One advantage of using 2-(3-Pyrrol-1-ylphenyl)acetonitrile in lab experiments is that it is a synthetic molecule, which means that it can be produced in large quantities and is relatively inexpensive. However, one limitation of using 2-(3-Pyrrol-1-ylphenyl)acetonitrile in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are many potential future directions for research on 2-(3-Pyrrol-1-ylphenyl)acetonitrile. One area of investigation could be to further explore its potential as a cancer treatment, either alone or in combination with other therapies. Another area of research could be to investigate its effects on other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.
合成法
2-(3-Pyrrol-1-ylphenyl)acetonitrile can be synthesized through a variety of methods, including the reaction of 3-bromoaniline with acetonitrile in the presence of a palladium catalyst. Other methods of synthesis include the use of other halogenated anilines and the use of different catalysts.
科学的研究の応用
2-(3-Pyrrol-1-ylphenyl)acetonitrile has been the subject of much scientific research due to its potential applications in the field of medicine. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and the ability to modulate the immune system.
特性
CAS番号 |
112575-86-7 |
|---|---|
製品名 |
2-(3-Pyrrol-1-ylphenyl)acetonitrile |
分子式 |
C12H10N2 |
分子量 |
182.22 g/mol |
IUPAC名 |
2-(3-pyrrol-1-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-6-11-4-3-5-12(10-11)14-8-1-2-9-14/h1-5,8-10H,6H2 |
InChIキー |
NEIWYKAHCCBBEW-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)CC#N |
正規SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
